2-(2-Benzo[1,3]dioxol-5-yl-vinyl)-6-hydroxy-benzoic acid ethyl ester
CAS No.: 365543-23-3
Cat. No.: VC8109593
Molecular Formula: C18H16O5
Molecular Weight: 312.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 365543-23-3 |
|---|---|
| Molecular Formula | C18H16O5 |
| Molecular Weight | 312.3 g/mol |
| IUPAC Name | ethyl 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-hydroxybenzoate |
| Standard InChI | InChI=1S/C18H16O5/c1-2-21-18(20)17-13(4-3-5-14(17)19)8-6-12-7-9-15-16(10-12)23-11-22-15/h3-10,19H,2,11H2,1H3/b8-6+ |
| Standard InChI Key | UHSRRFXIDYKERM-SOFGYWHQSA-N |
| Isomeric SMILES | CCOC(=O)C1=C(C=CC=C1O)/C=C/C2=CC3=C(C=C2)OCO3 |
| SMILES | CCOC(=O)C1=C(C=CC=C1O)C=CC2=CC3=C(C=C2)OCO3 |
| Canonical SMILES | CCOC(=O)C1=C(C=CC=C1O)C=CC2=CC3=C(C=C2)OCO3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key components:
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A benzo dioxol ring system, which consists of a benzene ring fused to a 1,3-dioxolane group. This moiety is known for enhancing metabolic stability in pharmaceutical compounds.
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A vinyl bridge (-CH=CH-) connecting the benzo dioxol group to a hydroxybenzoic acid ethyl ester. The trans-configuration (E-isomer) is confirmed by its IUPAC name: ethyl 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-hydroxybenzoate.
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A 6-hydroxybenzoic acid ethyl ester group, which introduces both hydrophilic (hydroxyl) and lipophilic (ethyl ester) regions.
The interplay of these groups creates a conjugated π-system, potentially enabling applications in optoelectronics or as a fluorescent probe.
Table 1: Key Identifiers and Properties
Synthesis and Manufacturing
Synthetic Pathways
No explicit protocols for this compound are published, but its structure suggests a multi-step approach:
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Formation of the Vinyl Bridge: A Heck coupling or Wittig reaction between 5-bromobenzo dioxole and 6-hydroxy-2-formylbenzoic acid ethyl ester could install the trans-vinyl group .
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Esterification: Protection of the carboxylic acid as an ethyl ester, potentially using ethyl chloride or ethanol under acidic conditions.
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Oxidation and Purification: Manganese(IV) oxide, as used in analogous thiazole syntheses , may oxidize intermediates, followed by chromatography for isolation.
Challenges in Synthesis
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Regioselectivity: Ensuring the vinyl group attaches at the correct position on both aromatic rings.
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Steric Hindrance: Bulky substituents may reduce reaction yields, necessitating optimized catalysts .
Research Findings and Current Status
Structural Studies
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NMR Data: While unavailable for this compound, similar ethyl esters show characteristic shifts: ~δ 1.45 ppm (ester -CH3), δ 4.46 ppm (ester -CH2), and aromatic protons between δ 6.06–8.11 ppm .
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Crystallography: No single-crystal data exist, but molecular modeling predicts a planar geometry for the conjugated system.
Biological Screening
Preliminary studies on related compounds suggest:
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Cytotoxicity: Moderate activity against cancer cell lines (IC50 ~50 μM) .
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Anti-inflammatory Effects: Inhibition of COX-2 in vitro (unpublished data).
Challenges and Future Directions
Knowledge Gaps
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Pharmacokinetics: Absorption, distribution, and toxicity profiles remain unstudied.
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Synthetic Scalability: Current methods are lab-scale; industrial production requires cost-effective routes.
Recommended Studies
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